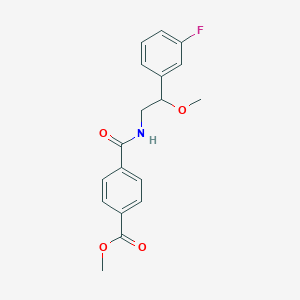

Methyl 4-((2-(3-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-((2-(3-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate” is a complex organic compound. It contains a total of 48 bonds, including 31 non-H bonds, 21 multiple bonds, 6 rotatable bonds, 3 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 aromatic ester, and 2 aromatic secondary amides .

Molecular Structure Analysis

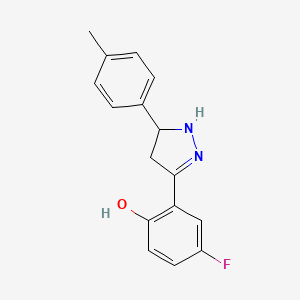

The molecular structure of this compound is complex, with multiple functional groups present. The compound contains an ester group (aromatic), two secondary amide groups (aromatic), and three six-membered rings . Further analysis would require more specific data or computational modeling.Scientific Research Applications

Fluorinated Compounds in Molecular Structure Studies

Research on monofluorinated small molecules, such as ortho-fluorophenylglycine and methyl 4-(fluorocarbonyl)benzoate, has provided insights into the influence of fluorine atoms on molecular structure and intermolecular interactions. These studies have explored how fluorination affects hydrogen bonding and the conformational stability of compounds, which is essential for designing molecules with desired physical and chemical properties (J. Burns & E. Hagaman, 1993).

Mechanistic Insights into Phenol to Benzoate Transformation

Investigations using fluorophenols as analogues have shed light on the anaerobic transformation of phenol to benzoate, a reaction relevant to environmental remediation and microbial metabolism. This research highlights the role of fluorinated compounds in elucidating the biochemical pathways involved in the degradation of aromatic compounds (B. Genthner, G. Townsend, & P. Chapman, 1989).

Photophysical Properties of Fluorinated Compounds

Studies on the synthesis and photophysical properties of compounds like methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate demonstrate the impact of fluorine substitution on luminescence and quantum yields. Such research contributes to the development of advanced materials for optoelectronic applications, highlighting the versatility of fluorinated benzoates in material science (Soyeon Kim et al., 2021).

Transformation and Biodegradation of Phenolic Compounds

The potential for carboxylation-dehydroxylation of phenolic compounds by methanogenic consortia underlines the environmental significance of such transformations. Research in this area helps in understanding the microbial degradation of pollutants, offering insights into natural and engineered systems for waste treatment (J. Bisaillon et al., 1993).

Fluorinated Compounds in Liquid Crystal Research

Investigations into the effect of fluorination on the properties of liquid crystals, such as stability and mesophase behavior, are crucial for the development of display technologies and materials science. Fluorinated benzoates play a key role in tuning the physical properties of liquid crystalline materials for specific applications (P. L. Praveen & D. Ojha, 2012).

Properties

IUPAC Name |

methyl 4-[[2-(3-fluorophenyl)-2-methoxyethyl]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO4/c1-23-16(14-4-3-5-15(19)10-14)11-20-17(21)12-6-8-13(9-7-12)18(22)24-2/h3-10,16H,11H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKMYYHZCDTAQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2437682.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B2437686.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[(4-methoxyphenyl)methyl]-2-oxoacetamide](/img/structure/B2437688.png)

![3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile;hydrochloride](/img/structure/B2437689.png)

![2-Chloro-N-(2-hydroxy-2-methylpropyl)-N-[(5-methylthiophen-2-yl)methyl]acetamide](/img/structure/B2437695.png)

![N-(2,4-dimethoxyphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2437697.png)

![4-acetyl-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)benzenesulfonamide](/img/structure/B2437700.png)